N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide
Description
N1-(2-(Methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The compound features a 2-(methylthio)phenyl group at the N1 position and a piperidin-4-ylmethyl moiety substituted with a tetrahydrothiophen-3-yl ring at the N2 position. This combination introduces sulfur-containing functional groups (methylthio and tetrahydrothiophen) that may enhance lipophilicity and influence metabolic stability compared to oxygenated analogs.
Properties
IUPAC Name |
N'-(2-methylsulfanylphenyl)-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O2S2/c1-25-17-5-3-2-4-16(17)21-19(24)18(23)20-12-14-6-9-22(10-7-14)15-8-11-26-13-15/h2-5,14-15H,6-13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCTAYGSRDRONCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Methylthio Phenyl Intermediate: Starting with 2-bromothiophenol, a methylation reaction is performed using methyl iodide in the presence of a base like potassium carbonate to yield 2-(methylthio)phenyl bromide.
Synthesis of the Piperidinyl Intermediate: The tetrahydrothiophen-3-yl piperidine is synthesized through a cyclization reaction involving 1,4-dibromobutane and thiourea, followed by reduction.
Coupling Reaction: The two intermediates are coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the desired oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:
Catalyst Optimization: Using efficient and recyclable catalysts to minimize costs.
Reaction Conditions: Employing high-yield conditions such as controlled temperature and pressure.
Purification: Utilizing techniques like crystallization, distillation, and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide linkage can be reduced to amines using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound may serve as a probe for studying enzyme interactions due to its potential to bind to specific biological targets. Its structural features could be exploited to design inhibitors or activators of certain enzymes.
Medicine
In medicinal chemistry, the compound’s structure suggests potential pharmacological activity. It could be investigated for its ability to interact with various receptors or enzymes, leading to the development of new therapeutic agents.
Industry
In the industrial sector, this compound might be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its ability to undergo various chemical transformations.
Mechanism of Action
The mechanism by which N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide exerts its effects would depend on its specific application. For instance, in medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxalamide linkage could facilitate hydrogen bonding, while the phenyl and piperidinyl groups might engage in hydrophobic interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
Compound A :
N1-(3-Fluoro-4-methylphenyl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide (PubChem)
- N1 Substituent : 3-Fluoro-4-methylphenyl (electron-withdrawing fluorine and methyl groups).
- N2 Substituent : Tetrahydro-2H-pyran-4-yl (oxygen-containing six-membered ring).
- Tetrahydro-2H-pyran introduces conformational rigidity compared to the tetrahydrothiophen in the target compound, which may alter pharmacokinetic properties .
Compound B :
N1-(4-Methoxyphenethyl)-N2-(2-(1-(Thiophen-2-ylsulfonyl)piperidin-2-yl)ethyl)oxalamide (CAS 898368-84-8)
- N1 Substituent : 4-Methoxyphenethyl (electron-donating methoxy group).
- N2 Substituent : Thiophen-2-ylsulfonyl-piperidine (sulfonyl-linked thiophene).
- Thiophene substitution may enhance π-π stacking interactions in hydrophobic binding pockets compared to the methylthio group in the target compound .
Compound C :
N1-((Tetrahydrofuran-2-yl)methyl)-N2-(2-(4-(Thiophen-2-yl)piperidin-1-yl)ethyl)oxalamide (CAS 1428365-38-1)
- N1 Substituent : Tetrahydrofuran-2-ylmethyl (oxygen-containing five-membered ring).
- N2 Substituent : 4-(Thiophen-2-yl)piperidine.
- Key Differences: Tetrahydrofuran at N1 increases hydrophilicity, contrasting with the methylthio group’s lipophilicity.
Physicochemical and Pharmacokinetic Trends
Pharmacological Implications
- Target Compound vs. Compound A : The methylthio group may improve membrane permeability over Compound A’s fluorine but could increase susceptibility to cytochrome P450-mediated oxidation.
- Target Compound vs. Compound B : The absence of a sulfonyl group in the target compound likely enhances metabolic stability, favoring longer half-life in vivo.
- Target Compound vs. Compound C: The tetrahydrothiophen ring’s larger atomic radius (vs.
Biological Activity
N1-(2-(methylthio)phenyl)-N2-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C17H24N2O4S2
- Molecular Weight : 384.51 g/mol
- CAS Number : 2319834-52-9
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to various therapeutic effects.
Interaction with Enzymes
The compound's structure allows it to bind effectively to enzyme active sites, influencing their activity. For instance, it has been noted for its potential inhibition of nicotinamide N-methyltransferase, which plays a crucial role in cellular metabolism.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Enzyme Inhibition
- Anticonvulsant Effects
- Antimicrobial Activity
Case Study 1: Anticancer Activity
A study investigated the effects of a related compound on human pancreatic cancer cells (Patu8988). The results indicated significant inhibition of cell proliferation and increased apoptosis rates, suggesting that compounds with similar structures may possess anticancer properties .
Case Study 2: Enzyme Interaction
Research utilizing isothermal titration calorimetry demonstrated that this compound interacts specifically with nicotinamide N-methyltransferase, revealing insights into binding kinetics and thermodynamics crucial for understanding its mechanism of action.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
